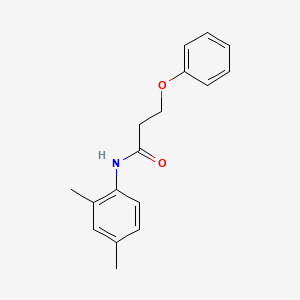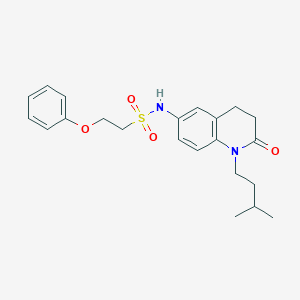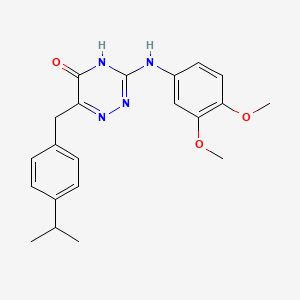
N-(2,4-dimethylphenyl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-Dimethylphenyl)formamide” is a chemical compound used in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It’s also known as a chemical compound and has a molecular weight of 149.19 .
Molecular Structure Analysis
The molecular structure analysis of “N-(2,4-dimethylphenyl)formamide” reveals that it crystallizes in a centrosymmetric pattern .
Chemical Reactions Analysis
Aromatic amides like “N-(2,4-dimethylphenyl)formamide” may be cleaved to potentially genotoxic primary amines upon oral intake . Another study showed that amitraz and its main metabolites, including “N-(2,4-dimethylphenyl)formamide”, are known to be potent neurotoxicants .
科学的研究の応用
Neurotoxicity Assessment
N-(2,4-dimethylphenyl)-3-phenoxypropanamide: is a metabolite of the pesticide amitraz and has been studied for its neurotoxic effects. Research has shown that it can pass the blood-brain barrier and potentially induce toxicity in the central and peripheral nervous systems . This compound and its related metabolites are used in in vitro studies to assess cytotoxicity using assays like MTT and PC in HepG2 cells .
Environmental Impact Studies
The compound is also utilized in environmental studies to understand the impact of pesticides on non-target organisms, such as bees. Since amitraz is widely used in beehives to control parasitic diseases, its metabolites, including N-(2,4-dimethylphenyl)-3-phenoxypropanamide , can accumulate in hive products. This necessitates research into the implications for honeybee health and the quality of honey .
Organic Synthesis
In the field of organic chemistry, N-(2,4-dimethylphenyl)-3-phenoxypropanamide finds use as a reagent in organic synthesis. Its properties make it suitable for various chemical reactions, contributing to the synthesis of complex organic compounds .
Polymer Chemistry
This compound is an essential component in the synthesis of polymers. It’s used in creating materials like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET), which have widespread applications in industries ranging from construction to textiles .
Computational Toxicology
Computational methods utilize N-(2,4-dimethylphenyl)-3-phenoxypropanamide to predict the toxicological profiles of chemicals. In silico strategies survey potential target receptors, contributing to the understanding of the compound’s interaction with biological pathways .
Drug Discovery
The interaction of N-(2,4-dimethylphenyl)-3-phenoxypropanamide with various receptors, including those involved in nuclear receptor signaling and stress response pathways, makes it a candidate for drug discovery research. Its effects on hormone and neurotransmitter responses are of particular interest .
Safety and Hazards
While specific safety and hazard information for “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” is not available, it’s important to handle similar compounds with care. For instance, “N-(2,4-dimethylphenyl)formamide” should not be used in food, drug, pesticide, or biocidal product use . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
作用機序
Target of Action
N-(2,4-dimethylphenyl)-3-phenoxypropanamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it induces conformational changes that lead to receptor activation . This interaction results in the inhibition of monoamine oxidases and prostaglandin synthesis , leading to overexcitation, paralysis, and death in insects .
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors alters several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter activity and overexcitation of the nervous system . The inhibition of prostaglandin synthesis affects inflammatory responses and other physiological processes .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its rapid metabolism to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .
Result of Action
The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite or tick infestation of dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the compound’s volatility and water insolubility may affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQIDSXSZWBSCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975890 |
Source


|
| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6048-40-4 |
Source


|
| Record name | N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)


![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
